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Compound of Interest

Compound Name: 1H-Pyrazole-3,5-dimethanol

Cat. No.: B131786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific anticancer activity data for 1H-Pyrazole-3,5-dimethanol derivatives is not

extensively available in the current body of scientific literature, the broader class of 3,5-

disubstituted pyrazole derivatives has emerged as a promising scaffold in oncology research.

This guide provides a comparative overview of the anticancer performance of various 3,5-

disubstituted pyrazole compounds, supported by experimental data from in vitro studies. The

following sections detail their cytotoxic effects against common cancer cell lines, delve into the

mechanistic pathways they influence, and provide standardized protocols for key validation

assays.

Comparative Cytotoxicity Analysis
The anticancer efficacy of novel compounds is primarily evaluated by their cytotoxic effects on

cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug

that inhibits cell viability by 50%, is a key metric for this assessment. The following tables

summarize the IC50 values for various 3,5-disubstituted pyrazole derivatives against three

common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and

HCT116 (colorectal carcinoma). For comparative purposes, the IC50 values of standard

chemotherapeutic agents, Doxorubicin and Cisplatin, are also provided.

Table 1: Comparative IC50 Values of 3,5-Disubstituted Pyrazole Derivatives and Standard

Drugs against MCF-7 (Breast Cancer) Cell Line.
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Compound/Drug Derivative Type IC50 (µM) Reference

Pyrazole Derivatives

Compound 1
1,3,5-Trisubstituted

Pyrazole
3.9 - 35.5 [1][2]

Compound 2 3,5-Diaryl Pyrazole 2.82 - 6.28 [3]

Compound 3 Indole-linked Pyrazole < 23.7 [4]

Standard Drugs

Doxorubicin Anthracycline 0.4 - 2.5 [5][6]

Cisplatin Platinum-based ~10 - 30 [7]

Table 2: Comparative IC50 Values of 3,5-Disubstituted Pyrazole Derivatives and Standard

Drugs against A549 (Lung Cancer) Cell Line.

Compound/Drug Derivative Type IC50 (µM) Reference

Pyrazole Derivatives

Compound 4
1,3,5-Trisubstituted

Pyrazole
3.9 - 35.5 [1][2]

Compound 5 3,5-Diaryl Pyrazole 2.82 - 6.28 [3]

Compound 6 Indole-linked Pyrazole < 23.7 [4]

Standard Drugs

Doxorubicin Anthracycline > 20 [5]

Cisplatin Platinum-based 16.48 - 23.4 [7]

Table 3: Comparative IC50 Values of 3,5-Disubstituted Pyrazole Derivatives and Standard

Drugs against HCT116 (Colon Cancer) Cell Line.
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Compound/Drug Derivative Type IC50 (µM) Reference

Pyrazole Derivatives

Compound 7 Indole-linked Pyrazole < 23.7 [4]

Compound 8
Pyrazolo[4,3-

c]pyridine
2.914 µg/mL [4]

Standard Drugs

Doxorubicin Anthracycline 3.676 µg/mL [4]

Cisplatin Platinum-based Not Widely Reported

Mechanistic Insights: Signaling Pathways and
Experimental Workflows
The anticancer activity of pyrazole derivatives is often attributed to their interaction with key

signaling pathways that regulate cell proliferation, survival, and death. Below are diagrams

illustrating some of these critical pathways and a typical workflow for evaluating the anticancer

properties of a compound.
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Caption: EGFR signaling pathway, a key regulator of cell growth.[5][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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